molecular formula C13H15ClN2S B7764371 5-chloro-1-cyclohexylbenzimidazole-2-thiol

5-chloro-1-cyclohexylbenzimidazole-2-thiol

Cat. No.: B7764371
M. Wt: 266.79 g/mol
InChI Key: ZKDIDPFUQPFOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 5-chloro-1-cyclohexylbenzimidazole-2-thiol is a chemical entity with significant interest in various scientific fields It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry

Preparation Methods

    Stepwise Addition Reactions: Sequential addition of reagents to build the desired molecular structure.

    Catalytic Reactions: Use of catalysts to facilitate specific chemical transformations.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Industrial production methods for 5-chloro-1-cyclohexylbenzimidazole-2-thiol would likely involve scaling up these laboratory techniques to produce the compound in larger quantities while ensuring consistency and purity.

Chemical Reactions Analysis

5-chloro-1-cyclohexylbenzimidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another under specific conditions.

    Hydrolysis: Reaction with water to break chemical bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-1-cyclohexylbenzimidazole-2-thiol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.

Mechanism of Action

The mechanism of action of 5-chloro-1-cyclohexylbenzimidazole-2-thiol involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

These interactions can lead to various biological effects, depending on the context and concentration of the compound.

Comparison with Similar Compounds

5-chloro-1-cyclohexylbenzimidazole-2-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. Some examples of similar compounds include:

    Compound A: Known for its use in organic synthesis and biological studies.

    Compound B: Investigated for its therapeutic potential in medicine.

    Compound C: Utilized in industrial applications for material development.

The uniqueness of this compound lies in its specific chemical structure and the particular applications it is suited for, which may differ from those of similar compounds.

Properties

IUPAC Name

5-chloro-1-cyclohexylbenzimidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2S/c14-9-6-7-12-11(8-9)15-13(17)16(12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDIDPFUQPFOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)Cl)N=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)Cl)N=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.